6-(Difluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Difluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure. This compound is part of the imidazo[1,5-a]pyridine family, which is known for its diverse applications in medicinal chemistry and material science due to its unique chemical properties and biological activities .
Preparation Methods
The synthesis of 6-(Difluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid typically involves the functionalization of imidazo[1,5-a]pyridine derivatives. Various synthetic routes have been developed, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Industrial production methods often rely on these efficient synthetic routes to ensure high yield and purity of the compound .
Chemical Reactions Analysis
6-(Difluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has shown potential in the development of new drugs due to its biological activity.
Medicine: Research has indicated its potential use in treating various diseases, including tuberculosis.
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
6-(Difluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid can be compared with other similar compounds, such as imidazo[1,2-a]pyridine derivatives. While both classes of compounds share a similar core structure, this compound is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
6-(difluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O2/c10-8(11)5-1-2-6-7(9(14)15)12-4-13(6)3-5/h1-4,8H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEUIWVRTCFQSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=CN2C=C1C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.